Guaiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 vol in at least 7 vol of 70% alcohol; solutions are sometimes slightly turbid or opalescent.

Synonyms

Canonical SMILES

Isomeric SMILES

Anticancer Properties

- Tumor suppression: Studies on non-small cell lung cancer (NSCLC) have shown that guaiol possesses significant tumor-suppressive effects, both in vitro and in vivo . This suggests its potential role in cancer treatment.

- Immunogenic cell death induction: Research indicates that guaiol can trigger immunogenic cell death (ICD) in NSCLC cells . ICD is a specific form of cell death that stimulates the immune system to recognize and attack cancer cells. This makes guaiol a potential candidate for developing new immunotherapy drugs.

- Mechanism of action: The exact mechanism by which guaiol exerts its anti-cancer effects is still under investigation. However, studies suggest it may involve the suppression of mTOR signaling pathways, leading to the inhibition of cell proliferation and survival .

Antimicrobial and Antiparasitic Activity

- Antibacterial properties: Studies have shown that guaiol exhibits antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . This suggests its potential application in developing new antimicrobial agents.

- Antiparasitic activity: Research also indicates that guaiol possesses antiparasitic activity, potentially effective against Leishmania parasites . This opens avenues for exploring its use against other parasitic infections.

Other Potential Applications

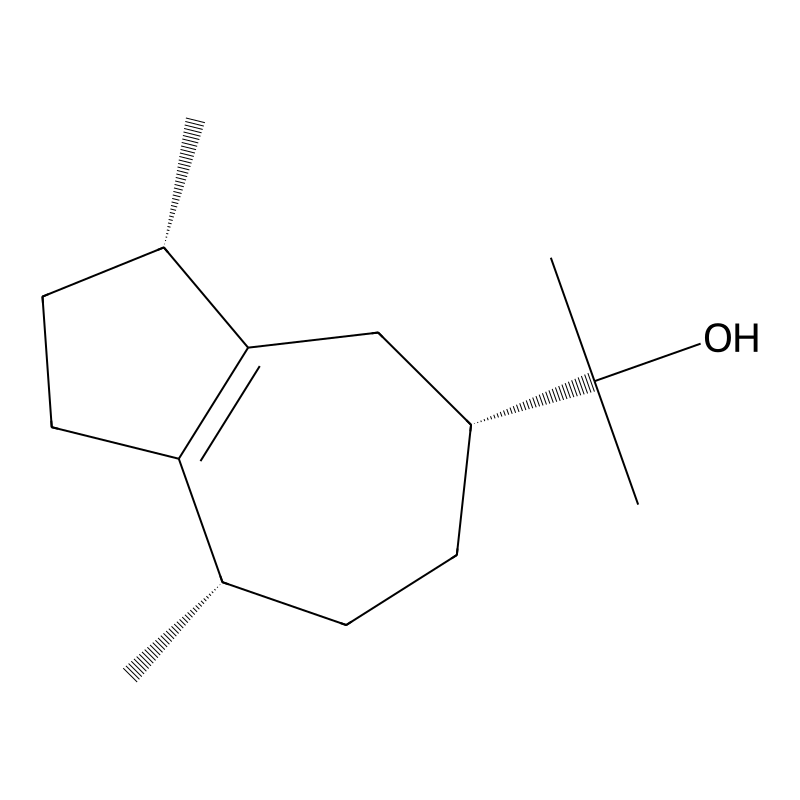

Guaiol, also known as champacol, is a naturally occurring organic compound classified as a sesquiterpenoid alcohol. It is predominantly found in the essential oils of several plants, notably the guaiacum tree and cypress pine. Guaiol appears as a crystalline solid with a melting point of approximately 92 °C. This compound is part of a larger family of terpenes, which are known for their diverse biological activities and aromatic properties. In addition to its presence in various plant species, guaiol has been identified in the cannabis plant, where it has been linked to potential anxiolytic effects, suggesting a role in reducing anxiety and promoting relaxation .

- Currently, there's limited data on Guaiol's safety profile.

- Further research is needed to determine its potential toxicity, flammability, and reactivity.

Please note:

- More research is needed to fully understand Guaiol's properties and potential applications.

- The information on safety and hazards is limited, and caution should be exercised if handling this compound.

Research indicates that guaiol exhibits various biological activities. Notably, it has been associated with anxiolytic effects, which may help alleviate anxiety symptoms. Furthermore, studies have shown that guaiol possesses antiproliferative properties, making it a candidate for further investigation in cancer research . Its potential to induce autophagy also highlights its significance in cellular health and disease prevention.

Guaiol can be synthesized through multiple methods. One classical approach involves the total synthesis from 2-methyl-cyclopentanone and 4-oxovaleric acid, utilizing a bicyclo[3,2,1]-octanone intermediate . Other methods focus on dehydration reactions of guaiol and its epimeric dihydroguaiols using various acidic dehydrating agents to produce different derivatives . These synthetic pathways not only provide insights into guaiol's structure but also facilitate the production of this compound for research and commercial purposes.

Guaiol finds applications across various fields:

- Pharmaceuticals: Due to its biological activities, particularly its anxiolytic and antiproliferative effects.

- Cosmetics: As a fragrance component due to its pleasant aroma.

- Agriculture: Its insecticidal properties suggest potential uses in pest control formulations.

- Food Industry: As a flavoring agent owing to its aromatic qualities.

Studies exploring the interactions of guaiol with other compounds have revealed interesting insights into its reactivity and potential synergistic effects. For instance, the color reaction with bromine not only serves as an analytical tool but also suggests possible interactions with other electrophiles. Additionally, understanding how guaiol interacts with biological systems can provide valuable information for developing therapeutic agents targeting anxiety and other conditions .

Guaiol shares structural similarities with several other terpenoids and sesquiterpenes. Here are some comparable compounds:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Caryophyllene | Sesquiterpene | Exhibits anti-inflammatory properties; unique for being a cannabinoid. |

| Humulene | Sesquiterpene | Known for its earthy aroma; has anti-inflammatory effects similar to caryophyllene. |

| Limonene | Monoterpene | Commonly found in citrus; recognized for its uplifting scent and potential mood-enhancing properties. |

| Pinene | Monoterpene | Found in pine trees; noted for its respiratory benefits and distinct pine aroma. |

Guaiol stands out due to its specific anxiolytic properties and unique chemical reactivity compared to these similar compounds. Its presence in various medicinal plants further emphasizes its significance in pharmacological research.

Color/Form

Yellow to amber semisolid mass

Dark yellowish, viscous liquid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Odor

Floral

Mild, pleasant odor reminiscent of that of tea roses and faintly of violets.

Appearance

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 80 of 118 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 118 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Used as a test for oxidizing enzymes for occult blood: blood+ /hydrogen peroxide/+ guaiac= blue. /Guaiac/ /from table/

Pictograms

Irritant

Other CAS

8016-23-7

Wikipedia

Nonacosylic_acid